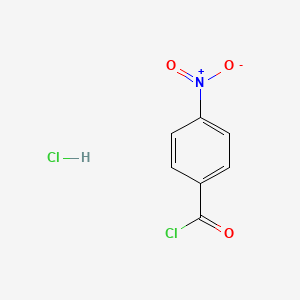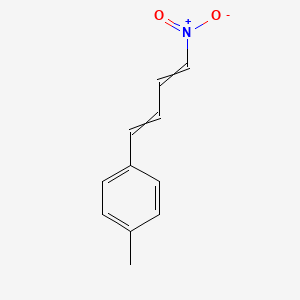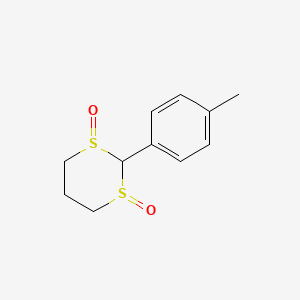
Benzoyl chloride, 4-nitro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 4-nitro-, hydrochloride is an organochlorine compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzoyl chloride, where a nitro group is substituted at the 4-position of the benzene ring. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-nitro-, hydrochloride can be synthesized through the nitration of benzoyl chlorideThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-nitrobenzoic acid. This process uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents to convert the carboxylic acid group into an acyl chloride group .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl chloride, 4-nitro-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation
Solvents: Dichloromethane, chloroform
Major Products
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Applications De Recherche Scientifique
Benzoyl chloride, 4-nitro-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoyl chloride, 4-nitro-, hydrochloride primarily involves nucleophilic aromatic substitution reactions. The nitro group at the 4-position of the benzene ring acts as an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack. This facilitates the formation of various derivatives through substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzoic acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains an aldehyde group, which undergoes different types of reactions compared to benzoyl chloride, 4-nitro-, hydrochloride.
Uniqueness
This compound is unique due to the presence of both the acyl chloride and nitro functional groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
182202-79-5 |
|---|---|
Formule moléculaire |
C7H5Cl2NO3 |
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
4-nitrobenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H4ClNO3.ClH/c8-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H;1H |
Clé InChI |
GUOMRQUOSKLHKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)


